4-(2-メチル-1H-イミダゾール-1-イル)フェノール

概要

説明

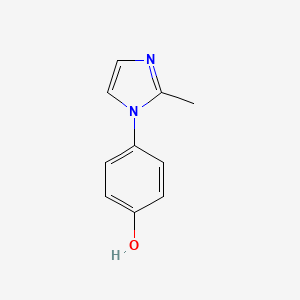

4-(2-Methyl-1H-imidazol-1-YL)phenol is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond The imidazole ring is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

科学的研究の応用

Chemical Properties and Structure

4-(2-Methyl-1H-imidazol-1-YL)phenol features a phenolic structure substituted with a 2-methylimidazole moiety. The molecular formula is C₁₄H₁₃N₃O, and it has a molecular weight of approximately 227.27 g/mol. The presence of the imidazole ring imparts unique properties that enhance its biological activity.

Inhibition of Enzymatic Activity

One of the primary applications of 4-(2-Methyl-1H-imidazol-1-YL)phenol is as an inhibitor of specific enzymes. For instance, it has been investigated for its role in inhibiting neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various neurological disorders and cancer. Inhibiting nSMase2 can reduce ceramide levels and subsequently impact exosome formation, which is crucial in disease progression and metastasis .

Table 1: Inhibition Potency of 4-(2-Methyl-1H-imidazol-1-YL)phenol Derivatives Against nSMase2

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| DPTIP | 30 | nSMase2 inhibition |

| 4-(2-Methyl-1H-imidazol-1-YL)phenol | TBD | TBD |

Therapeutic Potential in Cancer Treatment

The compound has shown promise as a potential therapeutic agent in cancer treatment by targeting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression within the tumor microenvironment. Modifications to the imidazole structure have resulted in derivatives with enhanced potency against IDO, suggesting that 4-(2-Methyl-1H-imidazol-1-YL)phenol could be developed into effective cancer therapeutics .

Anti-inflammatory Properties

Research indicates that imidazole derivatives exhibit anti-inflammatory effects, which may be attributed to their ability to modulate signaling pathways involved in inflammation. The phenolic hydroxyl group can participate in hydrogen bonding interactions that stabilize the compound's conformation, enhancing its biological activity .

Case Study 1: nSMase2 Inhibition

In a study focused on developing nSMase2 inhibitors, various derivatives of 4-(2-Methyl-1H-imidazol-1-YL)phenol were synthesized and tested for their inhibitory potency. The findings revealed that certain modifications to the compound significantly increased its effectiveness against nSMase2, suggesting a potential pathway for developing therapeutics aimed at neurological disorders such as Alzheimer's disease and ALS .

Case Study 2: IDO Inhibition for Cancer Therapy

Another study explored the structure-activity relationship (SAR) of imidazole derivatives against IDO. The research demonstrated that specific substitutions on the imidazole ring could enhance binding affinity and inhibition potency compared to standard inhibitors like 4-phenyl-imidazole (4-PI). This highlights the potential of 4-(2-Methyl-1H-imidazol-1-YL)phenol as a scaffold for designing novel IDO inhibitors .

作用機序

Target of Action

Imidazole derivatives, which include this compound, have been reported to show a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been found to interact with their targets and cause changes that result in their various biological activities . For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .

Biochemical Pathways

It is known that imidazole derivatives can affect various biochemical pathways, leading to their wide range of biological activities .

Result of Action

subtillis . Another study found that certain imidazole derivatives manifested remarkable antiproliferative activities against SW620 and HeLa cells .

生化学分析

Biochemical Properties

4-(2-Methyl-1H-imidazol-1-YL)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, potentially inhibiting or activating these enzymes. The phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the binding affinity and specificity of the compound. Studies have shown that 4-(2-Methyl-1H-imidazol-1-YL)phenol can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of 4-(2-Methyl-1H-imidazol-1-YL)phenol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, 4-(2-Methyl-1H-imidazol-1-YL)phenol can affect the expression of genes involved in oxidative stress response and apoptosis . Its impact on cellular metabolism includes alterations in glycolysis and mitochondrial respiration, highlighting its potential as a metabolic regulator.

Molecular Mechanism

At the molecular level, 4-(2-Methyl-1H-imidazol-1-YL)phenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. The imidazole ring can chelate metal ions, affecting metalloenzyme function, while the phenol group can form hydrogen bonds with amino acid residues in proteins . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

The stability and effects of 4-(2-Methyl-1H-imidazol-1-YL)phenol over time in laboratory settings are critical for its application in research. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term studies have shown that 4-(2-Methyl-1H-imidazol-1-YL)phenol can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-(2-Methyl-1H-imidazol-1-YL)phenol vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative stress and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Toxicological studies have highlighted the importance of careful dose optimization to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

4-(2-Methyl-1H-imidazol-1-YL)phenol is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450s, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways highlights its potential as a modulator of cellular metabolism and its relevance in pharmacokinetics and drug development.

Transport and Distribution

The transport and distribution of 4-(2-Methyl-1H-imidazol-1-YL)phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4-(2-Methyl-1H-imidazol-1-YL)phenol within tissues is also affected by its interactions with plasma proteins and its ability to cross biological membranes.

Subcellular Localization

The subcellular localization of 4-(2-Methyl-1H-imidazol-1-YL)phenol is crucial for its activity and function. This compound can localize to specific cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of 4-(2-Methyl-1H-imidazol-1-YL)phenol can affect its interactions with biomolecules and its overall biochemical activity.

準備方法

The synthesis of 4-(2-Methyl-1H-imidazol-1-YL)phenol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

化学反応の分析

4-(2-Methyl-1H-imidazol-1-YL)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield hydroquinones .

類似化合物との比較

4-(2-Methyl-1H-imidazol-1-YL)phenol can be compared with other similar compounds, such as 4-(1H-imidazol-1-YL)phenol and 4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol . These compounds share the imidazole ring structure but differ in their substituents. The presence of the methyl group in 4-(2-Methyl-1H-imidazol-1-YL)phenol imparts unique chemical and biological properties, making it distinct from its analogs. For example, the methyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.

生物活性

4-(2-Methyl-1H-imidazol-1-YL)phenol is a compound that has garnered attention due to its potential biological activities, particularly as an anticancer agent and in the modulation of inflammatory responses. The imidazole ring present in its structure is known for conferring various pharmacological properties, including anti-inflammatory, antiprotozoal, and anticancer activities. This article reviews the biological activity of 4-(2-Methyl-1H-imidazol-1-YL)phenol, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound 4-(2-Methyl-1H-imidazol-1-YL)phenol features a phenolic group attached to an imidazole moiety. Its structural formula can be represented as:

This structure plays a crucial role in its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing imidazole rings exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

- Case Study : A study by et al. (2017) demonstrated that various imidazole derivatives, including those similar to 4-(2-Methyl-1H-imidazol-1-YL)phenol, showed promising results against several cancer cell lines such as HeLa and MCF-7. The antiproliferative effects were evaluated using MTT assays, revealing that these compounds could inhibit cell growth effectively .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(2-Methyl-1H-imidazol-1-YL)phenol | HeLa | 12.5 |

| Similar Derivative A | MCF-7 | 10.0 |

| Similar Derivative B | LS180 | 15.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of 4-(2-Methyl-1H-imidazol-1-YL)phenol is attributed to its ability to inhibit lipoxygenase (5-LO), an enzyme involved in the inflammatory response.

- Research Findings : In preclinical studies, derivatives of this compound were shown to reduce inflammation markers in animal models. For instance, modifications aimed at enhancing bioavailability led to the discovery of analogs with improved efficacy and reduced side effects .

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal activity against pathogens like Entamoeba histolytica and Giardia intestinalis.

- Case Study : In vitro tests revealed that certain derivatives exhibited IC50 values lower than 0.050 µM against these protozoa, indicating strong antiprotozoal activity . This suggests that structural modifications can enhance potency against specific targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-(2-Methyl-1H-imidazol-1-YL)phenol. Modifications to the imidazole or phenolic components can significantly impact potency and selectivity.

Key Findings on SAR:

- Substitution Effects : Electron-withdrawing groups on the phenyl ring enhance activity against cancer cells.

- Imidazole Modifications : Alterations in the imidazole ring can improve binding affinity to target enzymes like IDO (Indoleamine 2,3-dioxygenase), which is relevant for cancer therapy .

- Hydrophobic Interactions : Increasing lipophilicity through structural changes can improve cellular uptake and bioavailability .

特性

IUPAC Name |

4-(2-methylimidazol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-11-6-7-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPLOQIJTWHHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460106 | |

| Record name | 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81376-54-7 | |

| Record name | 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。